

# Spectroscopic Analysis of Ethyl 4-benzylmorpholine-2-carboxylate: A Technical Overview

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## Compound of Interest

Compound Name: Ethyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B180575

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This technical guide addresses the available spectroscopic data for **Ethyl 4-benzylmorpholine-2-carboxylate**, a substituted morpholine derivative of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound is not publicly available.

Extensive searches were conducted using the compound name, synonyms such as "4-Benzylmorpholine-2-carboxylic acid ethyl ester," and its CAS Registry Number (135072-32-1). The search included scientific publication databases, chemical vendor catalogs, and spectral databases. While the existence of the compound is confirmed through various chemical suppliers, the corresponding characterization data has not been published in accessible literature.

This guide, therefore, provides a summary of the available information and outlines the general methodologies that would be employed for the spectroscopic analysis of this compound.

## Compound Information

Property	Value
IUPAC Name	Ethyl 4-benzylmorpholine-2-carboxylate
Synonyms	4-Benzyl-morpholine-2-carboxylic acid ethyl ester
CAS Number	135072-32-1
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>3</sub>
Molecular Weight	249.31 g/mol

## Anticipated Spectroscopic Data

While specific experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the structure of **Ethyl 4-benzylmorpholine-2-carboxylate**. These predictions are valuable for researchers who may synthesize this compound and require a reference for its characterization.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the morpholine ring, and the benzyl group.

- **Ethyl Ester Protons:** A quartet signal for the methylene protons (-OCH<sub>2</sub>CH<sub>3</sub>) and a triplet for the methyl protons (-OCH<sub>2</sub>CH<sub>3</sub>).
- **Benzyl Protons:** Signals in the aromatic region for the monosubstituted benzene ring and a singlet for the benzylic methylene protons (-CH<sub>2</sub>Ph).
- **Morpholine Ring Protons:** A series of multiplets for the protons on the morpholine ring, with chemical shifts influenced by their proximity to the nitrogen, oxygen, and the ester group.

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The <sup>13</sup>C NMR spectrum would provide information on the carbon framework of the molecule.

- **Carbonyl Carbon:** A signal at the downfield region characteristic of an ester carbonyl group.

- **Aromatic Carbons:** Several signals in the aromatic region corresponding to the carbons of the benzyl group.
- **Aliphatic Carbons:** Signals for the carbons of the ethyl group and the morpholine ring, as well as the benzylic carbon.

### IR (Infrared) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

- **C=O Stretch:** A strong absorption band is expected for the ester carbonyl group.
- **C-O Stretch:** Absorption bands corresponding to the C-O bonds of the ester and the morpholine ether linkage.
- **C-H Stretch:** Aromatic and aliphatic C-H stretching vibrations.
- **Aromatic C=C Stretch:** Bands characteristic of the benzene ring.

### MS (Mass Spectrometry)

Mass spectrometry would provide the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak ( $M^+$ ):** A peak corresponding to the molecular weight of the compound (249.31 m/z).
- **Fragmentation Peaks:** Characteristic fragments resulting from the cleavage of the benzyl group, the ethyl ester group, and fragmentation of the morpholine ring.

## General Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data mentioned above. These are provided as a general reference for researchers.

### NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Data Acquisition:** The NMR spectra ( $^1\text{H}$  and  $^{13}\text{C}$ ) are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.
- **Data Processing:** The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

### IR Spectroscopy

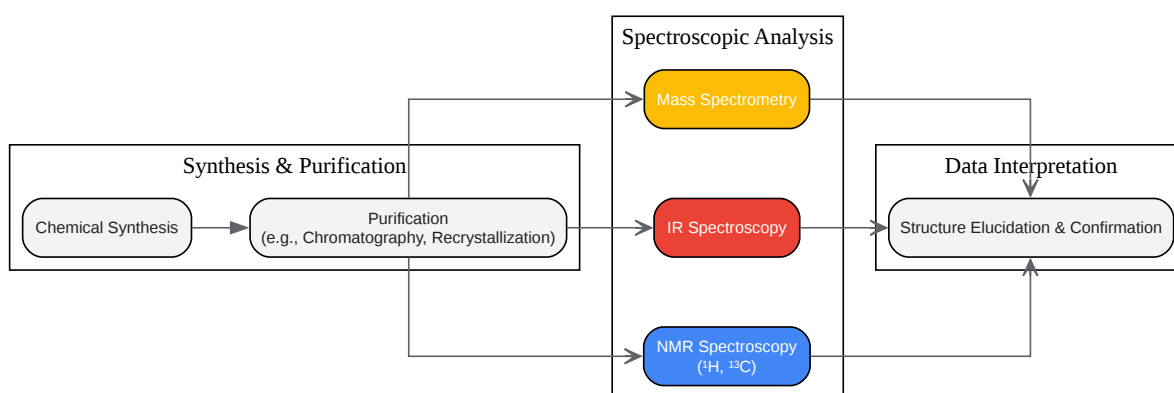
- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
- **Data Acquisition:** The IR spectrum is recorded using an FTIR (Fourier-transform infrared) spectrometer.
- **Data Analysis:** The positions of the absorption bands (in  $\text{cm}^{-1}$ ) are correlated with the functional groups present in the molecule.

### Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

## Workflow for Spectroscopic Analysis

The general workflow for the synthesis and spectroscopic characterization of a compound like **Ethyl 4-benzylmorpholine-2-carboxylate** is illustrated in the following diagram.



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Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.

## Conclusion

While specific, experimentally-derived spectroscopic data for **Ethyl 4-benzylmorpholine-2-carboxylate** is not currently available in the public domain, this guide provides an overview of the expected spectral characteristics and the standard methodologies for their acquisition. Researchers working with this compound will need to perform their own analytical characterization. The information presented here can serve as a valuable reference for the interpretation of newly acquired data and for the design of synthetic and analytical procedures.

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